

Technical Support Center: Preventing Imipenem Inactivation in Experimental Setups

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Compound of Interest

Compound Name: *Imipenem and cilastatin sodium*

Cat. No.: *B15582710*

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Welcome to the technical support center for researchers, scientists, and drug development professionals working with imipenem. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of imipenem inactivation by β -lactamases in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vitro experiments involving imipenem.

Question 1: My imipenem stock solution appears discolored. Can I still use it?

Answer: Discoloration (yellow to brownish) of imipenem solutions is often an indication of degradation.^[1] It is strongly recommended to discard discolored solutions and prepare a fresh stock. Imipenem is inherently unstable in aqueous solutions, and its degradation can lead to inaccurate and unreliable experimental results.^{[1][2]}

Question 2: I'm observing higher than expected Minimum Inhibitory Concentrations (MICs) for imipenem against my test organism. What are the potential causes?

Answer: Higher than expected imipenem MICs can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:

- **β-Lactamase Production:** The primary reason for elevated imipenem MICs is the production of β-lactamases by the test organism. These enzymes hydrolyze the β-lactam ring of imipenem, rendering it inactive. This is particularly common in species like *Pseudomonas aeruginosa* and carbapenem-resistant Enterobacterales (CRE).
- **Imipenem Instability:** Imipenem is susceptible to degradation in aqueous solutions and culture media. Its stability is influenced by temperature, pH, and the composition of the medium.^{[2][3]} Degradation during incubation can lead to a lower effective concentration of the antibiotic, resulting in higher apparent MICs.
- **Inoculum Effect:** A higher than recommended bacterial inoculum can lead to increased β-lactamase concentration in the medium, which can overwhelm the imipenem and result in a higher MIC. Ensure your inoculum is standardized correctly, typically to a 0.5 McFarland standard.
- **Experimental Error:** Errors in the preparation of serial dilutions, incorrect incubation conditions, or issues with the quality of the culture medium can all contribute to inaccurate MIC values.

Question 3: How can I confirm if β-lactamase activity is the cause of imipenem inactivation in my experiment?

Answer: You can perform a synergy test by combining imipenem with a β-lactamase inhibitor. A significant reduction in the imipenem MIC in the presence of the inhibitor strongly suggests that β-lactamase activity is responsible for the observed resistance. Commonly used inhibitors for experimental purposes include relebactam, avibactam, clavulanic acid, sulbactam, and tazobactam.

Question 4: What is the best way to prepare and store imipenem stock solutions to maintain their stability?

Answer: To ensure the stability and potency of your imipenem stock solutions, follow these guidelines:

- **Reconstitution:** Reconstitute imipenem powder in a recommended buffer, such as phosphate-buffered saline (PBS) at a neutral pH.

- Aliquoting: Immediately after reconstitution, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
- Storage: For short-term storage (up to 24 hours), solutions can be kept at 2-8°C.[1] For long-term storage, freezing at -70°C or below is recommended.[3]
- Avoid Room Temperature: Do not leave imipenem solutions at room temperature for extended periods, as degradation is significantly faster at higher temperatures.[1][2]

Data on Imipenem Activity with β -Lactamase Inhibitors

The addition of a β -lactamase inhibitor can significantly restore the in vitro activity of imipenem against many resistant bacterial strains. The following tables summarize the impact of relebactam and avibactam on imipenem MICs.

Table 1: In Vitro Activity of Imipenem with and without Relebactam against KPC-producing *Klebsiella pneumoniae*

Antibiotic Combination	MIC50 ($\mu\text{g/mL}$)	MIC90 ($\mu\text{g/mL}$)	Susceptibility Rate (%)
Imipenem	>32	>32	1.5
Imipenem/Relebactam	0.25	1	>97

Data compiled from multiple sources. MIC values can vary based on the specific strains tested. [4][5][6][7]

Table 2: In Vitro Activity of Imipenem with and without Relebactam against Imipenem-Resistant *Pseudomonas aeruginosa*

Antibiotic Combination	MIC50 (µg/mL)	MIC90 (µg/mL)	Fold Reduction in MIC90
Imipenem	16	64	-
Imipenem/Relebactam	2	8	8

Data compiled from multiple sources. Relebactam is typically used at a fixed concentration of 4 µg/mL.

Table 3: In Vitro Activity of Ceftazidime with and without Avibactam against OXA-48-producing Enterobacterales

Antibiotic Combination	MIC50 (µg/mL)	MIC90 (µg/mL)	Susceptibility Rate (%)
Ceftazidime	32	>32	Low
Ceftazidime/Avibactam	0.5	2	High

Note: While this table shows the effect of avibactam with ceftazidime, it demonstrates its efficacy against OXA-48, a class D carbapenemase that can also inactivate imipenem. The combination of imipenem and avibactam is not commercially available but may be used in experimental settings.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for Imipenem and a β-Lactamase Inhibitor

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Imipenem powder

- β -lactamase inhibitor (e.g., relebactam)
- 96-well microtiter plates
- Bacterial culture of the test organism
- 0.5 McFarland turbidity standard
- Sterile saline or broth for inoculum preparation
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)

Procedure:

- Prepare Antibiotic Stock Solutions:
 - Prepare a stock solution of imipenem at a concentration of 1280 $\mu\text{g/mL}$.
 - Prepare a stock solution of the β -lactamase inhibitor. The concentration will depend on the desired fixed concentration in the assay (typically 4 $\mu\text{g/mL}$ for relebactam).
- Prepare Antibiotic Dilutions in Microtiter Plate:
 - Perform serial twofold dilutions of the imipenem stock solution in CAMHB across the columns of the microtiter plate to achieve final concentrations typically ranging from 64 $\mu\text{g/mL}$ to 0.06 $\mu\text{g/mL}$.
 - Add the β -lactamase inhibitor to each well containing imipenem to achieve the desired final fixed concentration.
- Prepare Bacterial Inoculum:
 - Select 3-5 well-isolated colonies of the test organism from an overnight culture plate.
 - Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).

- Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL.
- Inoculate Microtiter Plate:
 - Add 50 μ L of the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (broth only).
- Incubation:
 - Cover the plate and incubate at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- Reading and Interpretation:
 - After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of imipenem that completely inhibits visible growth.

Protocol 2: Time-Kill Assay for Imipenem and a β -Lactamase Inhibitor

Materials:

- CAMHB
- Imipenem and β -lactamase inhibitor stock solutions
- Bacterial culture of the test organism
- Sterile culture tubes or flasks
- Shaking incubator ($35^\circ\text{C} \pm 2^\circ\text{C}$)
- Sterile saline for serial dilutions
- Agar plates for colony counting

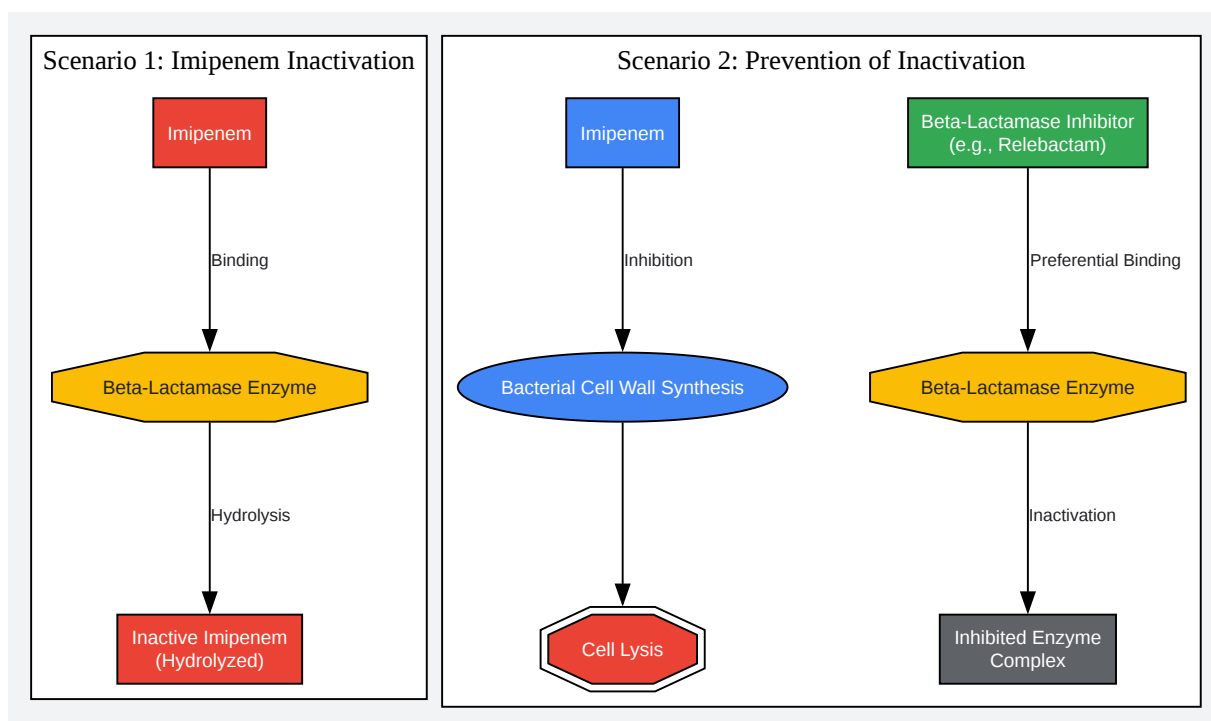
Procedure:

- Prepare Inoculum:

- Prepare a bacterial suspension in CAMHB with a starting concentration of approximately 5×10^5 CFU/mL.
- Set up Test Conditions:
 - Prepare culture tubes or flasks for each condition to be tested:
 - Growth control (no antibiotic)
 - Imipenem alone at a specific concentration (e.g., 1x, 2x, or 4x MIC)
 - β -lactamase inhibitor alone
 - Imipenem in combination with the β -lactamase inhibitor
- Incubation and Sampling:
 - Incubate all tubes/flasks at $35^\circ\text{C} \pm 2^\circ\text{C}$ with shaking.
 - At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube/flask.
- Bacterial Viable Count:
 - Perform serial tenfold dilutions of each aliquot in sterile saline.
 - Plate a known volume of each dilution onto agar plates.
 - Incubate the plates overnight at $35^\circ\text{C} \pm 2^\circ\text{C}$.
- Data Analysis:
 - Count the colonies on the plates and calculate the CFU/mL for each time point and condition.
 - Plot the \log_{10} CFU/mL versus time for each condition to generate time-kill curves. Synergy is typically defined as a ≥ 2 - \log_{10} decrease in CFU/mL by the combination compared to the most active single agent.

Visualizations

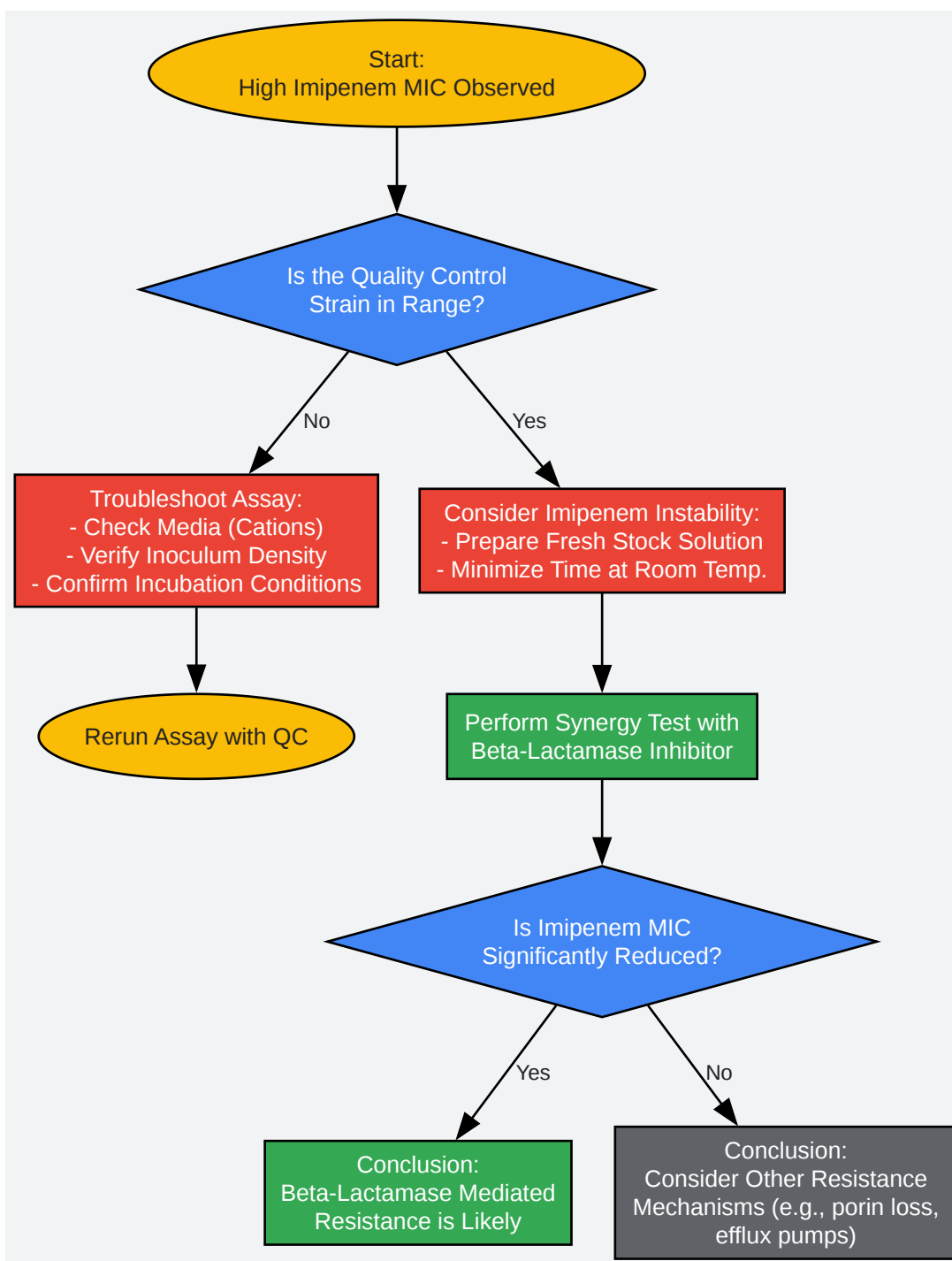
Mechanism of Imipenem Inactivation and Prevention



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Caption: Mechanism of imipenem inactivation by β -lactamase and its prevention by a β -lactamase inhibitor.

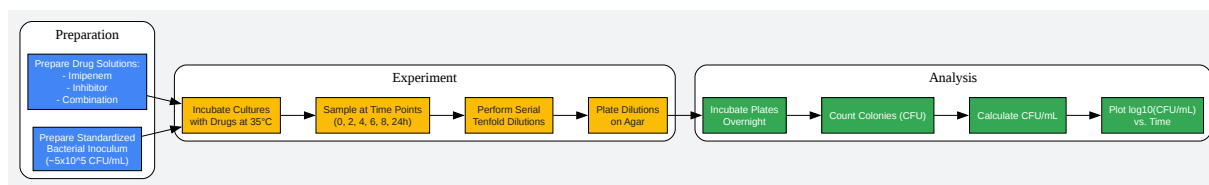
Troubleshooting Workflow for High Imipenem MICs



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Caption: A logical workflow for troubleshooting unexpectedly high imipenem MIC results in vitro.

Experimental Workflow for a Time-Kill Assay



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Caption: A streamlined workflow diagram illustrating the key steps of a time-kill assay.

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